

The Discovery and Development of Entinostat (MS-275): A Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat, also known by its developmental codes MS-275 and SNDX-275, is a synthetic benzamide derivative that has emerged as a promising therapeutic agent in oncology.[1] It is a potent and selective inhibitor of class I histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[2][3] The dysregulation of HDAC activity is a hallmark of many cancers, leading to aberrant gene expression patterns that promote tumor growth and survival. By inhibiting these enzymes, Entinostat can restore normal gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of Entinostat.

It is important to note that the designation "**CH 275**" has also been used to refer to a peptide analog of somatostatin with agonist activity at the sst1 receptor, which has been investigated in the context of Alzheimer's disease. This guide, however, focuses exclusively on the HDAC inhibitor MS-275 (Entinostat).

Discovery and Early Development

Entinostat was developed as part of a research program focused on identifying novel synthetic compounds with histone deacetylase inhibitory activity. Early studies identified it as a benzamide derivative with potent in vivo antitumor activity against human tumors.[4] A key



aspect of its early development was the establishment of an efficient synthesis process from commercially available materials, which facilitated further preclinical and clinical investigation.

[6]

Mechanism of Action

Entinostat exerts its anticancer effects primarily through the selective inhibition of class I histone deacetylases, particularly HDAC1, HDAC2, and HDAC3.[2] HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, Entinostat promotes histone hyperacetylation, which results in a more open chromatin conformation, allowing for the transcription of previously silenced genes.[4] These re-expressed genes include tumor suppressor genes and others that regulate critical cellular processes.

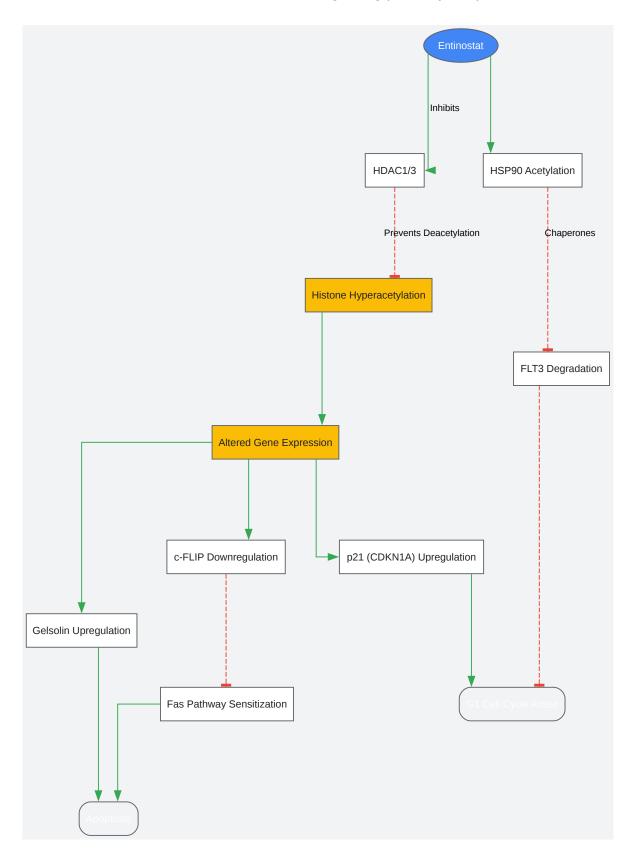
The primary mechanism of action involves the 2'-amino group of the benzamide structure, which is crucial for its inhibitory activity against HDACs.[7] This targeted inhibition leads to a cascade of downstream effects, including:

- Induction of p21WAF1/CIP1: Entinostat treatment leads to the accumulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1, which plays a pivotal role in cell cycle arrest at the G1 phase.[4][7]
- Induction of Gelsolin: The expression of gelsolin, a protein involved in apoptosis, is also upregulated.[4]
- Modulation of Apoptotic Pathways: Entinostat can induce apoptosis through both intrinsic and extrinsic pathways. It has been shown to downregulate anti-apoptotic proteins like Mcl-1 and XIAP and can sensitize cancer cells to FasL-induced cell death by downregulating c-FLIP.[7][8]
- Generation of Reactive Oxygen Species (ROS): At higher concentrations, Entinostat can induce a significant increase in intracellular ROS, leading to mitochondrial damage and caspase-dependent apoptosis.[5]
- Inhibition of Chaperone Proteins: Entinostat can induce the acetylation of heat shock protein 90 (HSP90), leading to the degradation of its client proteins, such as the FLT3 receptor tyrosine kinase in acute myeloid leukemia (AML) cells.[9]



Signaling Pathways Modulated by Entinostat

Entinostat's influence extends to several critical signaling pathways implicated in cancer.





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Caption: Core Mechanism of Entinostat Action.

Preclinical Development

Entinostat has demonstrated significant antitumor activity in a wide range of preclinical models, both in vitro and in vivo.

In Vitro Studies

Entinostat has shown potent antiproliferative activity against numerous human cancer cell lines, including those from breast, colon, lung, leukemia, and ovarian cancers.[5][7]

Table 1: In Vitro Activity of Entinostat (MS-275)



Cell Line	Cancer Type	IC50	Reference
A2780	Ovarian Cancer	41.5 nM - 4.71 μM	[7]
Calu-3	Lung Cancer	41.5 nM - 4.71 μM	[7]
HL-60	Leukemia	41.5 nM - 4.71 μM	[7]
K562	Leukemia	41.5 nM - 4.71 μM	[7]
St-4	Colorectal Cancer	41.5 nM - 4.71 μM	[7]
HT-29	Colorectal Cancer	olorectal Cancer 41.5 nM - 4.71 μM	
KB-3-1	Cervical Cancer	41.5 nM - 4.71 μM	[7]
Capan-1	Pancreatic Cancer	41.5 nM - 4.71 μM	[7]
4-1St	Gastric Cancer	41.5 nM - 4.71 μM	[7]
HCT-15	Colorectal Cancer	41.5 nM - 4.71 μM	[7]
MOLM13	Acute Myeloid Leukemia (FLT3-ITD)	< 1 μM	[9]
MV4-11	Biphenotypic Leukemia (FLT3-ITD)	< 1 μM	[9]
RD	Rhabdomyosarcoma	1 μM (at 24h)	[10]
RH30	Rhabdomyosarcoma	1.9 μM (at 24h)	[10]

Table 2: HDAC Inhibitory Activity of Entinostat (MS-275)

HDAC Isoform	IC50 (Cell-free assay)	Reference
HDAC1	0.51 μΜ	[7]
HDAC3	1.7 μΜ	[7]
HDACs 4, 6, 8, 10	> 100 μM	[7]

In Vivo Studies



In vivo studies using human tumor xenograft models in mice have demonstrated the antitumor efficacy of orally administered Entinostat.[4][7] For instance, in a model of osteosarcoma lung metastases, oral administration of 20 mg/kg of Entinostat every other day resulted in increased tumor histone acetylation, tumor cell apoptosis, and tumor regression, leading to a significant increase in overall survival.[8]

Clinical Development

Entinostat has undergone extensive clinical evaluation in various solid tumors and hematologic malignancies, both as a monotherapy and in combination with other anticancer agents.

Pharmacokinetics and Pharmacodynamics

Phase I clinical trials have characterized the pharmacokinetic profile of Entinostat. In a study of patients with refractory solid tumors and lymphoid malignancies, oral MS-275 was administered weekly. The mean terminal half-life was 33.9 ± 26.2 hours, and the time to maximum plasma concentration (Tmax) ranged from 0.5 to 24 hours.[11] The area under the plasma concentration versus time curve increased linearly with the dose.[11] Pharmacodynamic studies confirmed that Entinostat administration led to increased protein acetylation in peripheral blood mononuclear cells.[11] However, studies using positron emission tomography (PET) have indicated that Entinostat has poor brain penetration, which may limit its utility for central nervous system malignancies.[12]

Safety and Tolerability

Clinical trials have generally shown that Entinostat is well-tolerated. The most common adverse events include hematologic toxicities such as neutropenia and thrombocytopenia, as well as fatigue and gastrointestinal side effects.[13][14] In a Phase I study of Entinostat in combination with enzalutamide for castration-resistant prostate cancer, the most common grade 3 or higher toxicity was anemia.[13]

Clinical Efficacy

Entinostat has shown promising clinical activity in various cancer types. A Phase III trial is currently underway to evaluate Entinostat in combination with an aromatase inhibitor for hormone receptor-positive breast cancer.[15] Clinical trials have also explored its use in combination with immunotherapy, chemotherapy, and other targeted agents for a range of







cancers, including non-small cell lung cancer, renal cell carcinoma, and pancreatic cancer.[14] [16][17]

Table 3: Selected Clinical Trials of Entinostat (MS-275)



Phase	Indication	Combination Agent(s)	Key Findings	Reference
Phase I	Refractory Solid Tumors and Lymphoid Malignancies	Monotherapy	MTD established at 6 mg/m² weekly. Doselimiting toxicities included hypophosphatem ia, hyponatremia, and hypoalbuminemia.	[11]
Phase I	Castration- Resistant Prostate Cancer	Enzalutamide	Combination was safe and well-tolerated. Increased histone H3 acetylation in PBMCs was observed.	[13]
Phase lb/II	Advanced Triple Negative Breast Cancer	Atezolizumab	To determine safety, tolerability, and efficacy of the combination.	[16]
Phase I	Chinese Postmenopausal Women with HR+ Metastatic Breast Cancer	Exemestane	5 mg dose with exemestane showed good tolerability and promising efficacy.	[18]

Experimental Protocols



In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Entinostat on cancer cell lines.

Protocol:

- Seed cancer cells (e.g., 5 x 10³ cells/well) in 96-well plates and allow them to adhere overnight.[7]
- Treat the cells with graded concentrations of Entinostat for 72 hours.[7]
- Assess cell viability using a suitable method, such as the neutral red assay. Stain cells with 0.1 mg/mL neutral red for 1 hour.[7]
- After incubation, aspirate the medium and solubilize the dye with a solution of ethanol and
 0.1 M Na₂HPO₄.[7]
- Measure the optical density at 540 nm (OD540).[7]
- Calculate the IC50 value by plotting the percentage of growth inhibition against the logarithm of the drug concentration.[7]

Western Blot Analysis for Protein Expression

Objective: To assess the effect of Entinostat on the expression of specific proteins (e.g., p21, c-FLIP, acetylated histones).

Protocol:

- Treat cancer cells with Entinostat at the desired concentration and for the specified duration.
- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.



- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
- Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

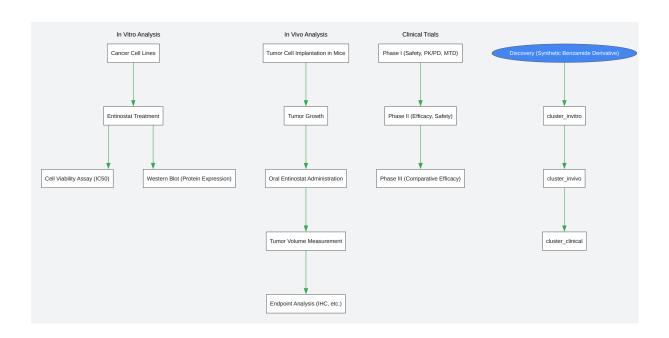
In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of Entinostat in a mouse model.

Protocol:

- Subcutaneously inject human cancer cells into the flank of immunodeficient mice (e.g., nude mice).[7]
- Allow the tumors to reach a palpable size (e.g., 20–100 mm³).[19]
- Randomly assign the mice to treatment and control groups.
- Administer Entinostat orally at the desired dose and schedule (e.g., 20 mg/kg, every other day).[8] The control group receives the vehicle (e.g., DMSO).[8]
- Monitor tumor size by measuring the length and width with calipers twice a week. Calculate tumor volume using the formula: (length x width²)/2.[19]
- Monitor the body weight and overall health of the mice.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for acetylated histones).





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Caption: Entinostat Development Workflow.



Conclusion

Entinostat (MS-275) is a well-characterized, selective class I HDAC inhibitor with a clear mechanism of action and demonstrated preclinical and clinical activity against a variety of cancers. Its ability to modulate gene expression through epigenetic mechanisms makes it a valuable tool in oncology, both as a single agent and in combination with other therapies. Ongoing and future clinical trials will further define its role in the treatment of various malignancies and potentially expand its therapeutic applications. This technical guide provides a foundational understanding of the discovery and development history of Entinostat for researchers and drug development professionals in the field.

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References

- 1. Entinostat Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MS 275 | Class I HDACs | Tocris Bioscience [tocris.com]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Improved synthesis of histone deacetylase inhibitors (HDIs) (MS-275 and CI-994) and inhibitory effects of HDIs alone or in combination with RAMBAs or retinoids on growth of human LNCaP prostate cancer cells and tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes
 Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung
 Metastases PMC [pmc.ncbi.nlm.nih.gov]
- 9. MS-275, a novel histone deacetylase inhibitor with selectivity against HDAC1, induces degradation of FLT3 via inhibition of chaperone function of heat shock protein 90 in AML cells PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. MS-275 (Entinostat) Promotes Radio-Sensitivity in PAX3-FOXO1 Rhabdomyosarcoma
 Cells [mdpi.com]
- 11. Phase I trial of MS-275, a histone deacetylase inhibitor, administered weekly in refractory solid tumors and lymphoid malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitor, MS-275, exhibits poor brain penetration: PK studies of [C]MS-275 using Positron Emission Tomography PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. What clinical trials have been conducted for Entinostat? [synapse.patsnap.com]
- 15. The Synergistic Antitumor Activity of Entinostat (MS-275) in Combination with Palbociclib (PD 0332991) in ER-Positive and TN Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. mdpi.com [mdpi.com]
- 18. Phase I Study and Pilot Efficacy Analysis of Entinostat, a Novel Histone Deacetylase Inhibitor, in Chinese Postmenopausal Women with Hormone Receptor-Positive Metastatic Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 19. Entinostat | MS-275 | HDAC class | inhibitor | TargetMol [targetmol.com]
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